N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of benzylamine with 3,4-difluorobenzoyl chloride to form an intermediate, which is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under appropriate conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or triazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its triazole moiety.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. This can result in various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- N-benzyl-1-[(3,3-difluorocyclobutyl)methyl]pyrrolidine-3-carboxamide
- N-benzyl-1-{[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-N-methyl-1-oxo-2-propanaminium
Uniqueness
N-benzyl-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of the difluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12F2N4O |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-benzyl-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c17-13-7-6-12(8-14(13)18)22-10-20-15(21-22)16(23)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,23) |
InChI Key |
IVLXXNFMUQQRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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